Confertin

Phytotoxicity Herbicide discovery Lemna pausicotata

Select Confertin (CAS 19908-69-1) for its structurally authenticated azuleno[6,5-b]furan-2-one core and differentiated bioactivity. Unlike generic pseudoguaianolides, Confertin demonstrates 10× higher potency on Agrostis stolonifera (100 µM) than neoambrosin, validated antifungal effects against Colletotrichum fragariae at 100 µM, and reproducible phytotoxicity benchmarks (Lemna pausicotata IC50 261 µM). Ideal as a reference standard for HPLC/LC-MS method development and as a starting scaffold for herbicide, fungicide, and antiparasitic drug discovery SAR studies.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 19908-69-1
Cat. No. B009149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConfertin
CAS19908-69-1
Synonyms8-epiconfertin
confertin
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2
InChIInChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10+,11-,12+,15-/m0/s1
InChIKeyDCKYPAZZUYXYTC-HBKJAXODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Confertin (19908-69-1) for Agrochemical and Anti-Infective Research: A Comparative Product Guide


Confertin (CAS 19908-69-1) is a pseudoguaianolide sesquiterpene lactone, structurally characterized by an azuleno[6,5-b]furan-2(3H)-one core with key substituents at positions 4a, 5, and 8 [1]. This class of compounds is well-known for its diverse biological activities, with confertin itself having been isolated from various Asteraceae and liverwort species, including *Ambrosia salsola* and *Plagiochila disticha* [2]. Its reported applications range from phytotoxicity and antifungal effects to in vitro cytotoxicity against human tumor cell lines [3].

Why Generic Pseudoguaianolide Substitution Fails: Confertin's Differentiated Activity Profile


While confertin belongs to the pseudoguaianolide class of sesquiterpene lactones, its specific biological activity profile is not shared across all class members. Direct comparative studies reveal that even structurally related molecules like neoambrosin or damsin exhibit quantifiably different potencies and target organism selectivities [1]. Consequently, substituting confertin with a generic pseudoguaianolide or a closely related analog without prior validation carries a high risk of experimental failure, as the specific IC50 values and spectrum of activity (e.g., phytotoxicity vs. antifungal) are not interchangeable and must be established on a compound-by-compound basis [2].

Confertin (19908-69-1) vs. Close Analogs: A Quantitative Evidence Guide for Procurement


Confertin Exhibits Comparable Phytotoxic IC50 to Salsolol A and B Against Duckweed (Lemna pausicotata)

In a direct head-to-head comparison of phytotoxicity against the aquatic plant *Lemna pausicotata* (duckweed), confertin demonstrated an IC50 of 261 µM, which was comparable to the activities of the newly discovered chalcones salsolol A (275 µM) and salsolol B (251 µM) isolated from the same plant extract [1]. This indicates that confertin's herbicidal potential is on par with these novel compounds.

Phytotoxicity Herbicide discovery Lemna pausicotata

Confertin Demonstrates Higher Antifungal Activity than Neoambrosin at 100 µM Against Colletotrichum fragariae

When tested side-by-side against the plant pathogen *Colletotrichum fragariae* Brooks using a thin layer chromatography (TLC) bioautography assay, both confertin and its analog neoambrosin showed antifungal activity at a concentration of 100 µM [1]. Critically, the study explicitly states that confertin exhibited 'higher' antifungal activity than neoambrosin at this concentration [1].

Antifungal Agrochemicals Colletotrichum fragariae

Confertin Shows Broader Phytotoxic Spectrum Than Neoambrosim, Active at Lower Concentration on Bentgrass

A comparative phytotoxicity evaluation revealed distinct spectra of activity. Neoambrosin was active against *Agrostis stolonifera* (bentgrass) only at a high concentration of 1 mM [1]. In contrast, confertin was active against both *Lactuca sativa* (lettuce) at 1 mM and against *A. stolonifera* at a ten-fold lower concentration of 100 µM [1]. This demonstrates confertin's broader target range and higher potency on bentgrass.

Phytotoxicity Herbicide discovery Agrostis stolonifera

Confertin and Damsin Both Exhibit Significant Cytotoxicity Against a Panel of Human Tumor Cell Lines

In a pharmacological screening of plant extracts, both pseudoguaianolides, damsin and confertin, were isolated and shown to exhibit 'significant cytotoxic activity against a panel of human tumor cell lines' [1]. The study investigated both compounds for their in vitro anti-infective properties, positioning them as comparable leads in the same pharmacological space.

Cytotoxicity Anticancer Natural Products

Confertin Demonstrates In Vitro Anti-Infective Activity Against Protozoan Parasites and Mycobacterium tuberculosis

Confertin was evaluated for its anti-infective properties alongside damsin and plagiochiline A [1]. It demonstrated in vitro activity against *Leishmania amazonensis* axenic amastigotes and *Trypanosoma cruzi* trypomastigotes, as well as against both multidrug-resistant (MDR) and sensitive strains of *Mycobacterium tuberculosis* [1]. This multi-target anti-infective profile provides a unique differentiation from compounds with a narrower spectrum.

Anti-infective Antiparasitic Antituberculosis

Confertin's Chemical Identity and Structure Confirmed by X-ray Crystallography, Ensuring Batch-to-Batch Reproducibility

Beyond biological activity, the unambiguous structural identity of confertin has been established. Its crystal structure was determined by X-ray diffraction, providing definitive, atomic-level confirmation of its pseudoguaianolide framework and stereochemistry [1]. This structural validation, coupled with its well-defined CAS registry number (19908-69-1) and inclusion in authoritative databases like KEGG (C09378) and ChEBI (3856), ensures that procured material can be reliably identified and characterized, minimizing the risk of misidentification or structural ambiguity that can plague research with less-characterized natural products [2].

Quality control Structural biology Chemical characterization

Confertin (19908-69-1): Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


Herbicide Lead Discovery: Broad-Spectrum Phytotoxicity at Sub-Millimolar Concentrations

Confertin is best applied in herbicide discovery programs requiring a well-characterized compound with demonstrated phytotoxic activity against both monocot (*Agrostis stolonifera*) and dicot (*Lactuca sativa*) species [1]. Its IC50 of 261 µM against duckweed (*Lemna pausicotata*) provides a reliable benchmark for structure-activity relationship (SAR) studies, especially when comparing novel synthetic analogs [1]. Its 10-fold higher potency on *A. stolonifera* (100 µM) compared to the related compound neoambrosin (1 mM) makes it a preferred starting point for targeting grassy weeds [1].

Antifungal Agent Development: Validated Activity Against Colletotrichum Pathogens

For projects targeting fungal plant pathogens, confertin's demonstrated activity against *Colletotrichum fragariae* Brooks at 100 µM, and its reported superiority over neoambrosin at this concentration, makes it a valuable lead for developing novel crop protection agents [1]. The availability of its X-ray crystal structure further supports rational, structure-based design of more potent antifungal derivatives [1].

Anti-Infective Drug Discovery: Multi-Target Screening Against Neglected Diseases and Tuberculosis

Confertin's in vitro activity against *Leishmania amazonensis*, *Trypanosoma cruzi*, and drug-resistant *Mycobacterium tuberculosis* justifies its inclusion in screening cascades for new treatments for leishmaniasis, Chagas disease, and tuberculosis [2]. Its cytotoxic activity against human tumor cell lines also positions it as a scaffold for anticancer drug discovery [2].

Quality Control and Method Development: A Structurally Defined Reference Standard

Due to its definitive characterization by X-ray crystallography and its presence in authoritative databases, confertin (CAS 19908-69-1) serves as an excellent reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of pseudoguaianolides in complex plant extracts or biological samples [1].

Technical Documentation Hub

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